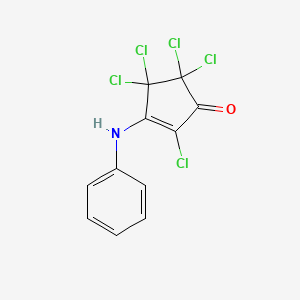
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a variety of chemical reactions. The presence of the triethylgermyl group adds a unique aspect to this compound, making it of particular interest in the field of organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate typically involves the reaction of a diazonium salt with a triethylgermyl-substituted alkene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful handling of diazonium salts, which are known to be sensitive and potentially hazardous. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the germanium atom.
Reduction: Reduction reactions can lead to the formation of germyl-substituted alkenes.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to prevent the decomposition of the diazonium group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.
Aplicaciones Científicas De Investigación
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The triethylgermyl group can also participate in coordination chemistry, interacting with metal centers and influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: Similar in structure but with an ethoxy group instead of a methoxy group.
2-Diazonio-1-methoxy-2-(triethylsilyl)ethen-1-olate: Contains a triethylsilyl group instead of a triethylgermyl group.
Uniqueness
The presence of the triethylgermyl group in 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate makes it unique compared to its analogs
Propiedades
Número CAS |
58393-54-7 |
|---|---|
Fórmula molecular |
C9H18GeN2O2 |
Peso molecular |
258.88 g/mol |
Nombre IUPAC |
methyl 2-diazo-2-triethylgermylacetate |
InChI |
InChI=1S/C9H18GeN2O2/c1-5-10(6-2,7-3)8(12-11)9(13)14-4/h5-7H2,1-4H3 |
Clave InChI |
DDBOINWNSDIIOZ-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C(=[N+]=[N-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


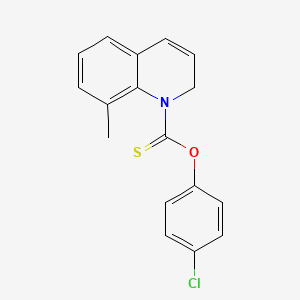
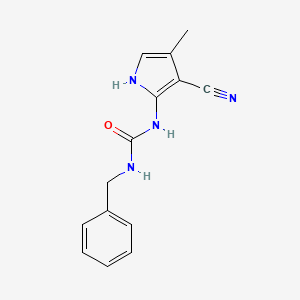

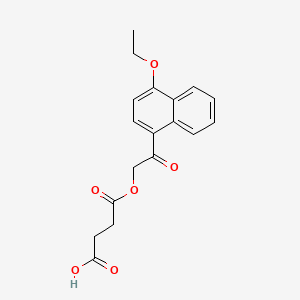
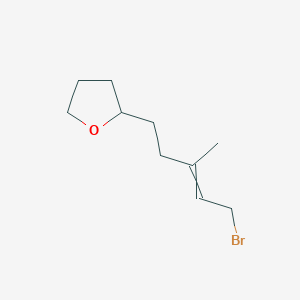
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
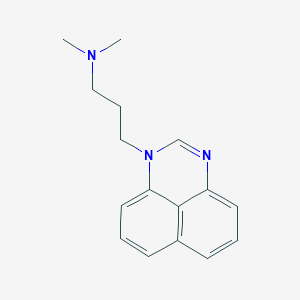
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
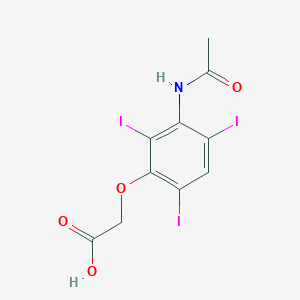

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

